2-(4-Bromophenyl)-2-cyclobutylacetic acid
Overview
Description
2-(4-Bromophenyl)-2-cyclobutylacetic acid is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a cyclobutyl group and an acetic acid moiety
Mechanism of Action
Target of Action
It’s known that brominated phenylacetic acid derivatives can interact with various biological targets, influencing cellular processes .
Mode of Action
Brominated compounds often act through electrophilic aromatic substitution, where the bromine atom is added to phenylacetic acid . This process can influence the compound’s interaction with its targets and induce changes in cellular processes .
Biochemical Pathways
It’s known that brominated compounds can influence various biochemical pathways, leading to downstream effects .
Result of Action
(4-Bromo-phenyl)-cyclobutyl-acetic acid has been reported to have a growth inhibitory effect, causing the depolarization effect on the transmembrane potential difference of tobacco protoplasts isolated from two genotypes differing in their sensitivity to auxins . This suggests that the compound may have a role in regulating cell growth and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-2-cyclobutylacetic acid can be achieved through several synthetic routes One common method involves the bromination of phenylacetic acid to introduce the bromine atom at the para position This can be followed by a cyclobutylation reaction to attach the cyclobutyl group
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and cyclobutylation reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of phenyl-cyclobutyl-acetic acid.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used for substitution reactions.
Major Products Formed:
- Oxidation products include ketones and aldehydes.
- Reduction products include phenyl-cyclobutyl-acetic acid.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromophenyl)-2-cyclobutylacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
4-Bromophenylacetic acid: Similar in structure but lacks the cyclobutyl group.
Phenyl-cyclobutyl-acetic acid: Similar but lacks the bromine atom.
Cyclobutylacetic acid: Lacks both the bromine atom and the phenyl ring.
Uniqueness: 2-(4-Bromophenyl)-2-cyclobutylacetic acid is unique due to the presence of both the bromine atom and the cyclobutyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(4-bromophenyl)-2-cyclobutylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c13-10-6-4-9(5-7-10)11(12(14)15)8-2-1-3-8/h4-8,11H,1-3H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZOCDPAOXVRDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2=CC=C(C=C2)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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